4-(dicyclohexylphosphino)-N,N-dimethylaniline structural properties and electronic effects
4-(dicyclohexylphosphino)-N,N-dimethylaniline structural properties and electronic effects
An In-depth Technical Guide to the Structural Properties and Electronic Effects of 4-(dicyclohexylphosphino)-N,N-dimethylaniline
Prepared for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern synthetic chemistry, particularly in the realm of catalysis and drug development, the design and application of specialized ligands are of paramount importance. 4-(dicyclohexylphosphino)-N,N-dimethylaniline is an electron-rich phosphine ligand that has garnered attention for its potential utility in a variety of catalytic cross-coupling reactions.[1] The strategic placement of a strongly electron-donating dimethylamino group in the para position of the phenyl ring, coupled with the bulky dicyclohexylphosphino moiety, imparts unique steric and electronic characteristics to this molecule.[2][3]
This technical guide provides a comprehensive analysis of the structural properties and electronic effects of 4-(dicyclohexylphosphino)-N,N-dimethylaniline. It is designed to offer researchers, scientists, and drug development professionals a deep understanding of the molecule's fundamental characteristics, enabling its informed application in catalyst design and synthetic methodology development. While direct crystallographic and some experimental electronic data for this specific molecule are not publicly available, this guide synthesizes information from closely related analogues, computational chemistry principles, and established analytical techniques to present a robust and scientifically grounded profile.
Structural Properties
The three-dimensional structure of a phosphine ligand is a critical determinant of its behavior in a catalytic cycle. The steric bulk and conformational flexibility influence the coordination environment of the metal center, which in turn affects reactivity and selectivity.[4]
Molecular Structure and Conformation
The molecular structure of 4-(dicyclohexylphosphino)-N,N-dimethylaniline is characterized by a central phosphorus atom bonded to a 4-(N,N-dimethylamino)phenyl group and two cyclohexyl rings. The dicyclohexylphosphino group imparts significant steric bulk, a feature known to influence the coordination number and geometry of metal complexes.[3] The N,N-dimethylaniline moiety, with its planar aromatic ring, provides a platform for electronic communication between the nitrogen lone pair and the phosphorus atom.
While a specific crystal structure for this molecule is not available in the Cambridge Structural Database (CSD)[5], analysis of related structures and computational modeling can provide insights into its likely geometry. The phosphorus atom is expected to adopt a pyramidal geometry, typical for tri-coordinate phosphines. The cyclohexyl rings will likely exist in chair conformations to minimize steric strain.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-(dicyclohexylphosphino)-N,N-dimethylaniline is expected to show distinct signals for the aromatic protons of the dimethylaniline ring, the methyl protons of the dimethylamino group, and the aliphatic protons of the cyclohexyl rings. The aromatic protons would likely appear as two sets of doublets in the range of 6.5-7.5 ppm, characteristic of a para-substituted benzene ring.[6][7][8] The singlet for the N(CH₃)₂ protons would be expected around 2.9-3.0 ppm.[6][9] The protons of the cyclohexyl groups would present as a complex series of multiplets in the upfield region of the spectrum, typically between 1.0 and 2.5 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would provide further structural confirmation. The aromatic carbons would exhibit signals between 110 and 150 ppm, with the carbon attached to the phosphorus showing a characteristic coupling (J-coupling). The methyl carbons of the dimethylamino group are expected around 40 ppm.[6][10] The aliphatic carbons of the cyclohexyl rings would appear in the 25-45 ppm range.
³¹P NMR Spectroscopy
³¹P NMR is particularly informative for phosphine ligands. For trialkyl- and triarylphosphines, the chemical shifts typically appear in a broad range. Given the presence of both alkyl (cyclohexyl) and aryl groups, the ³¹P chemical shift for 4-(dicyclohexylphosphino)-N,N-dimethylaniline is anticipated to be in the range of other mixed phosphines.[11]
Electronic Effects
The electronic nature of a phosphine ligand dictates its ability to donate electron density to a metal center, a key factor in its performance as a ligand in catalysis.[12] The presence of the electron-donating N,N-dimethylamino group is expected to make 4-(dicyclohexylphosphino)-N,N-dimethylaniline a strongly electron-donating ligand.[2]
Quantifying Electron-Donating Ability
Tolman Electronic Parameter (TEP)
The Tolman Electronic Parameter (TEP) is a widely accepted measure of the electron-donating strength of a phosphine ligand.[2] It is determined experimentally by measuring the A₁ C-O stretching frequency (ν(CO)) in the infrared spectrum of a [LNi(CO)₃] complex, where L is the phosphine ligand.[2] More electron-donating ligands lead to increased electron density on the nickel center, which results in greater π-backbonding to the CO ligands. This increased backbonding weakens the C-O bond, causing a decrease in the ν(CO) stretching frequency.
While the experimental TEP for 4-(dicyclohexylphosphino)-N,N-dimethylaniline has not been reported, we can estimate its relative position. The presence of the para-dimethylamino group, a strong electron-donating group, is expected to make this ligand a significantly stronger donor than triphenylphosphine or even tricyclohexylphosphine. Its TEP value would likely be lower than those of less electron-rich arylphosphines.
Cyclic Voltammetry
Cyclic voltammetry (CV) is another powerful technique for probing the electronic properties of phosphine ligands.[12] By measuring the oxidation potential of a metal complex containing the phosphine ligand, one can infer the ligand's electron-donating ability.[12] A more electron-donating ligand increases the electron density on the metal center, making it easier to oxidize, which corresponds to a lower (less positive) oxidation potential.
Although specific CV data for 4-(dicyclohexylphosphino)-N,N-dimethylaniline is not available, studies on related electron-rich arylphosphines have demonstrated this trend.[13] It is anticipated that a metal complex of this ligand would exhibit a lower oxidation potential compared to complexes with less electron-donating phosphines.
Resonance and Inductive Effects
The strong electron-donating character of the dimethylamino group operates through both resonance and inductive effects. The nitrogen lone pair can delocalize into the aromatic π-system, increasing the electron density at the para-position, where the dicyclohexylphosphino group is attached. This resonance effect directly enhances the electron-donating ability of the phosphorus atom.
Caption: Resonance effect of the dimethylamino group.
Experimental Protocols
While a specific, detailed synthesis protocol for 4-(dicyclohexylphosphino)-N,N-dimethylaniline is not extensively documented in peer-reviewed literature, a plausible synthetic route can be devised based on established methods for the preparation of similar arylphosphine ligands.[6]
Proposed Synthesis Workflow
The synthesis would likely involve the reaction of a suitable organometallic derivative of 4-bromo-N,N-dimethylaniline with chlorodicyclohexylphosphine.
Caption: Proposed synthetic workflow.
Step-by-Step Methodology (Hypothetical)
-
Preparation of the Organometallic Reagent: To a solution of 4-bromo-N,N-dimethylaniline in an anhydrous ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen) at low temperature (-78 °C), a solution of n-butyllithium in hexanes is added dropwise. The reaction mixture is stirred for a period to ensure complete formation of the aryllithium species.
-
Phosphinylation: A solution of chlorodicyclohexylphosphine in the same anhydrous solvent is then added slowly to the freshly prepared aryllithium solution at low temperature.
-
Workup and Isolation: The reaction is allowed to warm to room temperature and then quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Characterization Protocol
The identity and purity of the synthesized 4-(dicyclohexylphosphino)-N,N-dimethylaniline would be confirmed using a suite of analytical techniques:
-
NMR Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectra would be acquired to confirm the molecular structure.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and confirm the elemental composition.
-
Melting Point: The melting point of the solid product would be measured and compared to reported values (103-108 °C).[10][14]
Data Summary
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₂NP | [15] |
| Molecular Weight | 317.45 g/mol | [15] |
| CAS Number | 40438-64-0 | [15] |
| Appearance | Solid | |
| Melting Point | 103-108 °C | [10][14] |
Spectroscopic Data (Expected)
| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |
| ¹H | 6.5 - 7.5 | d | Aromatic CH |
| 2.9 - 3.0 | s | N(CH₃)₂ | |
| 1.0 - 2.5 | m | Cyclohexyl CH, CH₂ | |
| ¹³C | 110 - 150 | Aromatic C | |
| ~40 | N(CH₃)₂ | ||
| 25 - 45 | Cyclohexyl C | ||
| ³¹P | Broad range | s | P |
Conclusion
4-(dicyclohexylphosphino)-N,N-dimethylaniline is a sterically demanding, electron-rich phosphine ligand with significant potential in catalysis. Its structural features, characterized by the bulky dicyclohexyl groups and the electron-donating dimethylamino-substituted phenyl ring, suggest a strong σ-donating and moderate π-accepting capability. While a complete experimental dataset for its structural and electronic properties is not yet available in the public domain, this guide provides a robust, scientifically-grounded framework for understanding and utilizing this promising ligand. The proposed synthetic and characterization protocols offer a practical starting point for researchers interested in exploring its applications. Further experimental and computational studies are warranted to fully elucidate the nuanced properties of this molecule and unlock its full potential in the development of novel catalytic systems.
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